

An In-depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Phenylthiophene-2-carboxylic acid

Cat. No.: B091772

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Introduction: A Privileged Scaffold in Modern Chemistry

5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7, is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines.^[1] This compound features a thiophene ring, a sulfur-containing five-membered heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] The unique electronic properties conferred by the sulfur atom, combined with the extended π -conjugation from the phenyl ring, make this scaffold a versatile building block.^[1]

This guide serves as a technical resource for researchers and development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and applications. We will explore its role as a key precursor in the development of novel antibacterial agents and its utility in the field of materials science, providing a foundation built on established experimental data and authoritative literature.

Compound Identification and Physicochemical Properties

The fundamental identifiers and key physical properties of **5-Phenylthiophene-2-carboxylic acid** are crucial for its correct handling, application, and characterization. These are summarized below.

Property	Value	Reference(s)
CAS Number	19163-24-7	[2]
Molecular Formula	C ₁₁ H ₈ O ₂ S	[2]
Molecular Weight	204.25 g/mol	[2]
IUPAC Name	5-phenylthiophene-2-carboxylic acid	
Synonyms	5-Phenyl-2-thiophenecarboxylic acid, 5-Phenyl-2-thenoic acid	
Appearance	Off-white crystalline solid	[2]
Melting Point	184-190 °C	[2]
Storage Temperature	0-8°C, in a cool, dry, well-ventilated area	[2]

Spectroscopic and Analytical Profile: A Structural Confirmation

Rigorous structural elucidation is paramount for validating the identity and purity of **5-Phenylthiophene-2-carboxylic acid**. The following section details its characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Nucleus	Chemical Shift (δ)	Multiplicity / Coupling	Assignment & Rationale	Reference(s)
^1H	~13.18 ppm	Broad Singlet (bs)	-COOH: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its downfield shift beyond 10 ppm is characteristic. [3] [4]	[3] [4]
^1H	7.68 - 7.77 ppm	Multiplet (m)	Phenyl H (ortho) & Thiophene H: This region contains signals from the two phenyl protons ortho to the thiophene ring and one of the thiophene protons.	[3] [4]
^1H	~7.55 ppm	Doublet (d), $J \approx 4.0$ Hz	Thiophene H: One of the two protons on the thiophene ring. The doublet splitting pattern arises from coupling to the	[3] [4]

			adjacent thiophene proton.
^1H	7.33 - 7.49 ppm	Multiplet (m)	Phenyl H (meta, para): This region contains the signals for the remaining three protons of the phenyl group. [3] [4]
^{13}C	~162.9 ppm	Singlet (Cq)	-COOH: The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. [3] [4]
^{13}C	125-150 ppm (approx.)	Multiple Signals	Aromatic Carbons: Signals corresponding to the nine other carbons of the phenyl and thiophene rings. Specific assignment requires more advanced 2D NMR techniques. [3] [4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form

common in the solid state.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2500-3300	Strong, Very Broad	O-H Stretch	Carboxylic Acid (H-bonded)
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)
~1600	Medium	C=C Stretch	Aromatic Rings
3000-3100	Medium-Weak	C-H Stretch	Aromatic Rings

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O stretching frequency is found at a lower wavenumber (~1710 cm⁻¹) than a monomeric carboxylic acid due to the same hydrogen bonding interactions.

Mass Spectrometry (MS)

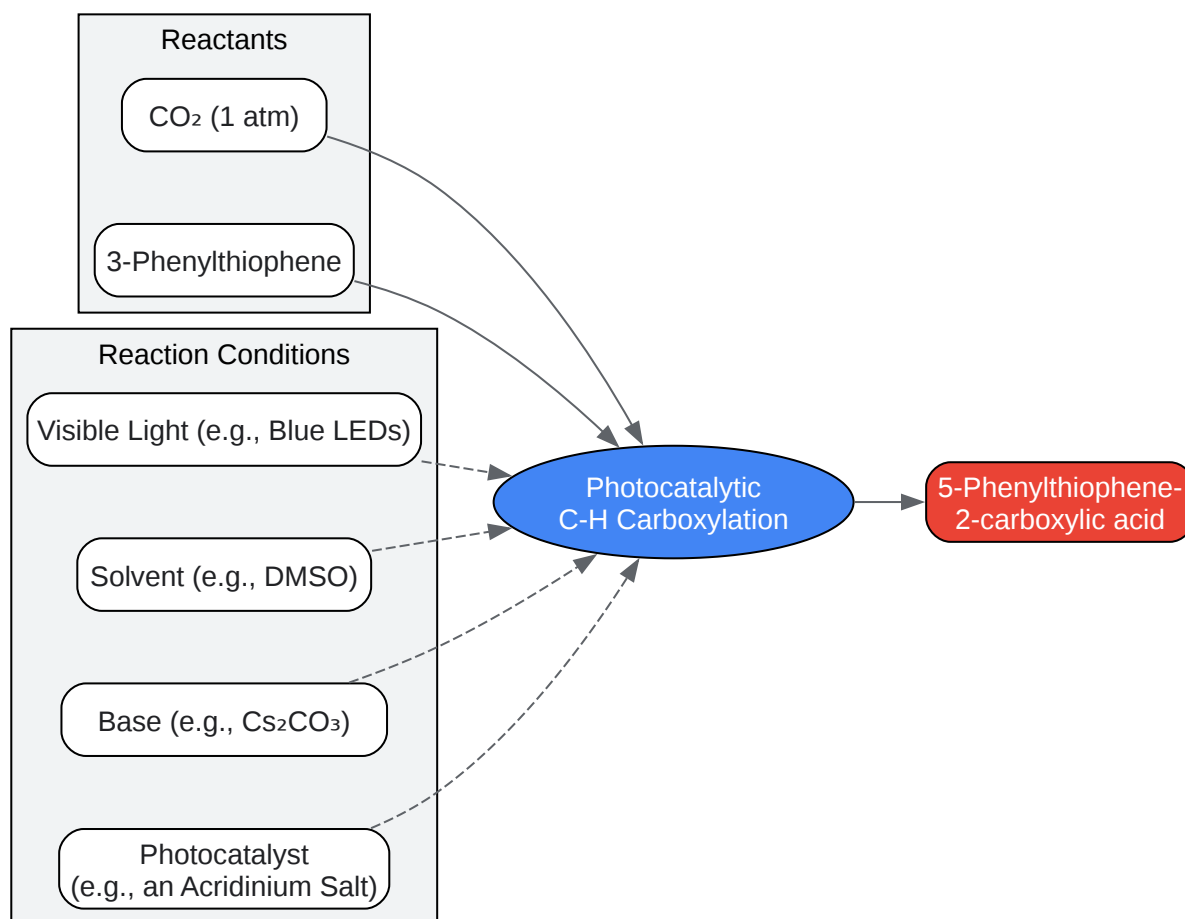
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Electrospray Ionization (ESI): In negative ion mode (ESI⁻), the most common observation is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 203.
- Electron Impact (EI): Under EI conditions, a molecular ion peak (M⁺) at m/z 204 would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl radical (•COOH) to give an [M-45]⁺ peak. The stability of the aromatic system means the molecular ion is often prominent.

Synthesis and Purification: A Modern Approach

While traditional methods for the synthesis of **5-Phenylthiophene-2-carboxylic acid** often involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct

and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of 3-phenylthiophene with carbon dioxide (CO₂).^{[3][4]}



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